1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-31-16-10-15(11-17(12-16)32-2)27-23-18-5-3-4-6-21(18)28-24(29-23)33-13-22(30)14-7-8-19(25)20(26)9-14/h3-12H,13H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUWFTVISUTVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one , a quinazoline derivative, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different research studies regarding its cytotoxic activity:
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .
- Cell Cycle Arrest : In HCT-116 cells, treatment with the compound resulted in significant G1 phase arrest, indicating its potential to disrupt the cell cycle progression .
- Inhibition of Key Signaling Pathways : The compound was found to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HCT-116 Cells : A detailed investigation revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells, with flow cytometry confirming significant cell death at higher concentrations .
- Combination Therapy : In a study exploring combination therapies, this compound was used alongside conventional chemotherapeutics, enhancing their efficacy and reducing resistance mechanisms in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Quinazoline Derivatives ()
The SC-558 analogs (1a-f) share a quinazoline core but differ in substituents (Fig. 1). Key comparisons include:
Key Findings :
- Halogenation: The target’s 3,4-dichlorophenyl group likely increases lipophilicity and binding affinity compared to monochloro analogs (e.g., 1e), but may reduce aqueous solubility.
- Methoxy Groups: The 3,5-dimethoxyanilino group in the target could improve solubility relative to non-polar substituents (e.g., CH₃ in 1b) while maintaining steric compatibility.
Chlorophenyl-Containing Intermediates ()
The compound 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one () shares a chlorophenyl group but lacks the quinazoline-sulfanyl scaffold.
Key Insight: The dichloro substitution in the target compound may confer higher bioactivity in pharmaceutical contexts compared to the monochloro agrochemical intermediate, though metabolic stability could be compromised.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one, and what reaction conditions optimize yield and purity?
- The synthesis typically involves sequential nucleophilic substitutions and cyclization. For example:
- Step 1 : React 3,5-dimethoxyaniline with 2-chloroquinazoline to form the 4-aminoquinazoline intermediate under reflux in ethanol .
- Step 2 : Introduce the sulfanyl group via thiol-disulfide exchange using a mercaptoethyl ketone derivative. Reaction conditions (pH 7–8, room temperature) minimize side reactions .
- Step 3 : Couple the dichlorophenyl acetyl moiety via a base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) .
- Optimization : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm final product purity via HPLC (>95%) and ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?
- X-ray crystallography (for definitive confirmation) and NMR spectroscopy (¹H, ¹³C, DEPT-135) are essential. For example:
- The dichlorophenyl group shows characteristic aromatic proton splitting (δ 7.4–7.8 ppm) and Cl substituent effects on ¹³C shifts .
- The sulfanyl linkage (C–S–C) is confirmed via HSQC correlations between the ethanone CH₂ and quinazoline sulfur .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .
Advanced Research Questions
Q. How does the substitution pattern (3,4-dichlorophenyl vs. 4-chlorophenyl) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- SAR Strategy :
- Synthesize analogs with halogen variations (e.g., Br, F) at the phenyl ring and compare IC₅₀ values in cytotoxicity assays .
- Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .
Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Standardization :
- Use identical cell lines (ATCC-validated) and culture conditions (e.g., RPMI-1640 + 10% FBS) .
- Validate assay reproducibility via positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare results across independent studies .
Q. How can researchers investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- In vivo PK : Administer intravenously/orally to rodents and collect plasma samples for bioavailability (F%) and half-life (t₁/₂) analysis .
Methodological Design & Data Analysis
Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies?
- Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀, Hill slope, and maximal efficacy (R² > 0.95) using GraphPad Prism .
- Resampling methods : Bootstrap confidence intervals (95%) to account for variability in replicate experiments .
Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?
- Combination index (CI) method : Use the Chou-Talalay approach to quantify synergism (CI < 1) or antagonism (CI > 1) .
- Isobolograms : Plot IC₅₀ values of single agents vs. combinations to visualize synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
